molecular formula C9H8ClFO B12090211 Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- CAS No. 154258-08-9

Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)-

Katalognummer: B12090211
CAS-Nummer: 154258-08-9
Molekulargewicht: 186.61 g/mol
InChI-Schlüssel: LDTBMWNTAKHGDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- is an organic compound with the molecular formula C9H8ClFO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride (CH3COCl) and a substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired ketone.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of phase transfer catalysts can also enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The halogen atoms (chlorine and fluorine) on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring can influence the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- can be compared with other similar compounds such as:

    Ethanone, 1-(2-methylphenyl)-: This compound lacks the halogen substituents, resulting in different chemical properties and reactivity.

    1-(2-Chloro-6-fluoro-3-methylphenyl)ethanone: Similar structure but with different positions of the substituents, leading to variations in reactivity and applications.

    1-(3-chloro-4-methylphenyl)ethanone:

The unique combination of chlorine, fluorine, and methyl groups in Ethanone, 1-(3-chloro-4-fluoro-2-methylphenyl)- makes it distinct from these similar compounds, offering specific advantages in certain applications.

Eigenschaften

CAS-Nummer

154258-08-9

Molekularformel

C9H8ClFO

Molekulargewicht

186.61 g/mol

IUPAC-Name

1-(3-chloro-4-fluoro-2-methylphenyl)ethanone

InChI

InChI=1S/C9H8ClFO/c1-5-7(6(2)12)3-4-8(11)9(5)10/h3-4H,1-2H3

InChI-Schlüssel

LDTBMWNTAKHGDV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1Cl)F)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.